molecular formula C24H33O5D3 B602498 Lovastatin-d3 CAS No. 1002345-93-8

Lovastatin-d3

Cat. No. B602498
CAS RN: 1002345-93-8
M. Wt: 407.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lovastatin is used together with a proper diet to lower cholesterol and triglyceride (fat) levels in the blood. This medicine may also help prevent medical problems (eg, chest pain, heart attack, stroke) caused by fat clogging the blood vessels .


Synthesis Analysis

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate acting enoyl reductase (LovC). A full trans DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps . The lovastatin synthesis pathway consumes carbon more slowly than the biomass growth process .


Molecular Structure Analysis

The domain organization of LovB is an X-shaped face-to-face dimer containing eight connected domains. The binding of LovC laterally to the malonyl-acetyl transferase domain allows the completion of an L-shaped catalytic chamber consisting of six active domains .


Chemical Reactions Analysis

Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . After intrinsic stability tests and observations on hydrolytic degradation of lovastatin, the drug was subjected to physical contact (4 h, 333 K) with BHA and citric acid excipients, which were given incompatible by DSC, to assess and identify a possible degradation product by HPLC .


Physical And Chemical Properties Analysis

Lovastatin is a lipid-lowering drug and fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . It has morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .

Mechanism of Action

Target of Action

Lovastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, lovastatin effectively reduces the endogenous production of cholesterol in the liver .

Mode of Action

Lovastatin is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . This active metabolite is a strong inhibitor of HMG-CoA reductase . Lovastatin acts by competitively inhibiting HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis .

Biochemical Pathways

The primary biochemical pathway affected by lovastatin is the mevalonate pathway . This pathway is responsible for the endogenous production of cholesterol and several other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, lovastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

Lovastatin is absorbed orally with a variable range of bioavailability . It is metabolized primarily by CYP3A4 isoenzymes . The long prescription periods of lovastatin and its pharmacokinetic characteristics increase the possibility of drug interactions, especially at the metabolism level . Lovastatin’s absorption can be influenced by food intake, with plasma concentrations of both active and total inhibitors being about two-thirds those found when lovastatin is administered immediately after a standard test meal .

Action Environment

Environmental factors can influence the action of lovastatin. For instance, reactive oxygen species (ROS) regulation has been discovered to regulate lovastatin biosynthesis at the transcriptional level . Additionally, unexpected environmental stimuli, like quorum sensing-type molecules and support stimuli, have been identified to induce the synthesis of lovastatin . These findings suggest that the action, efficacy, and stability of lovastatin can be influenced by various environmental factors .

Safety and Hazards

Statins are considered safe for most people, but some groups of people who take them are more likely to experience side effects. These groups include women, people over 70 years old, people who drink large amounts of alcohol, and people who have diabetes .

Future Directions

Given that statin therapy is a cornerstone of ASCVD prevention, it is essential for clinicians to understand statin safety issues and the available evidence supporting the incorrect perception that statins have common adverse effects . The prescription of statins is increasing and statin therapy is often lifelong, in particular in patients with other risk factors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lovastatin-d3 involves the incorporation of deuterium atoms into Lovastatin, which is a cholesterol-lowering drug. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": ["Lovastatin", "Deuterated reagents"], "Reaction": ["1. Protection of the hydroxyl group at C-3 of Lovastatin with TBDMS chloride", "2. Reduction of the lactone ring with sodium borohydride", "3. Deuterium exchange using deuterated reagents", "4. Deprotection of the TBDMS group with TBAF", "5. Esterification of the carboxylic acid group with a deuterated alcohol", "6. Purification of Lovastatin-d3 by chromatography"] }

CAS RN

1002345-93-8

Molecular Formula

C24H33O5D3

Molecular Weight

407.56

Appearance

White Solid

melting_point

152-155°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

75330-75-5 (unlabelled)

synonyms

(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  MK-803-d3;  Lovalip-d3;  Lovastatin Lactone-d3;  Mevacor-d3;  Mevinacor-d3

tag

Lovastatin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.